2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H13Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an aminopropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3,5-dichlorobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring, leading to the formation of the desired aminopropanol compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Common reagents used include sodium hydroxide or potassium hydroxide as bases, and the reactions are typically carried out in solvents such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Formation of 2-{[(3,5-Dichlorophenyl)methyl]amino}propanone.
Reduction: Formation of 2-{[(3,5-Dichlorophenyl)methyl]amino}propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism by which 2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and thus modulating metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol
- 2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
- 2-{[(3,5-Dichlorophenyl)methyl]amino}ethanol
Uniqueness
2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C10H13Cl2NO |
---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-[(3,5-dichlorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(6-14)13-5-8-2-9(11)4-10(12)3-8/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
ILPDERVYIMDWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.